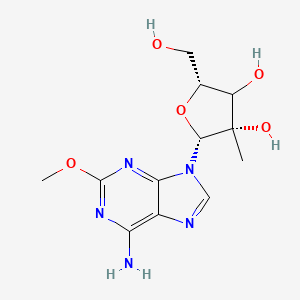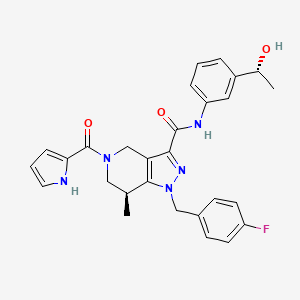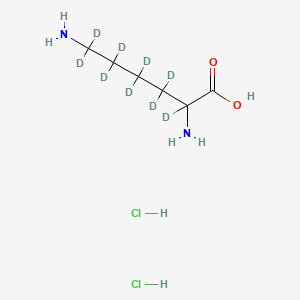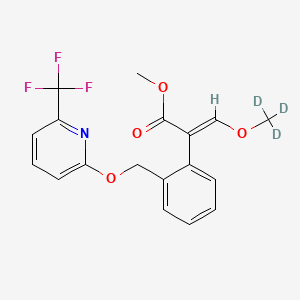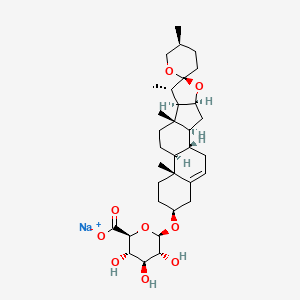![molecular formula C13H19N4O12P B12398184 (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a deuterated phosphonooxy group, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid typically involves multiple steps, including the protection and deprotection of functional groups, selective deuteration, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound serves as a probe for studying enzyme mechanisms and metabolic pathways. Its deuterated phosphonooxy group can be used to trace biochemical reactions, providing insights into enzyme-substrate interactions and metabolic flux.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes, offering new avenues for drug development and disease treatment.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings may lead to improved performance in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated phosphonooxy group may enhance binding affinity or alter the compound’s metabolic stability, leading to prolonged activity or reduced side effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid: Similar structure but lacks the deuterium atom.
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-(methyl)-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid: Similar structure but lacks the phosphonooxy group.
Uniqueness
The presence of the deuterated phosphonooxy group in (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid distinguishes it from similar compounds. This unique feature can enhance its stability, binding affinity, and metabolic profile, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H19N4O12P |
|---|---|
Molecular Weight |
455.29 g/mol |
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1/i2D/t2?,4-,5+,8+,9+,12+ |
InChI Key |
NAQGHJTUZRHGAC-OSIPTJBESA-N |
Isomeric SMILES |
[2H]C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
